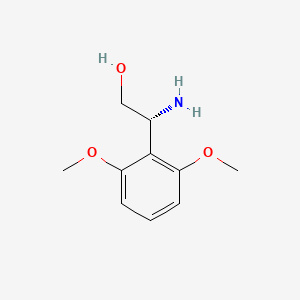

(R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2,6-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H15NO3/c1-13-8-4-3-5-9(14-2)10(8)7(11)6-12/h3-5,7,12H,6,11H2,1-2H3/t7-/m0/s1 |

InChI Key |

IWYHDNISHVYRAA-ZETCQYMHSA-N |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)[C@H](CO)N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(CO)N |

Origin of Product |

United States |

Methodologies for the Stereoselective Synthesis of R 2 Amino 2 2,6 Dimethoxyphenyl Ethanol

Chemoenzymatic Approaches to Enantiopure (R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol

Chemoenzymatic methods leverage the high selectivity of enzymes to achieve stereochemical control. These approaches are often characterized by mild reaction conditions and high enantioselectivities.

Biocatalytic Reduction of Precursor Ketones

The biocatalytic reduction of a prochiral ketone precursor, such as 2-amino-1-(2,6-dimethoxyphenyl)ethanone, offers a direct route to the desired (R)-enantiomer of the amino alcohol. This transformation is typically accomplished using ketoreductases (KREDs) or whole-cell systems containing alcohol dehydrogenases (ADHs). These enzymes, in the presence of a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H), deliver a hydride to the carbonyl group with high facial selectivity.

The success of this method hinges on identifying an appropriate enzyme that exhibits high activity and enantioselectivity for the specific substrate. While a broad range of ketones can be reduced biocatalytically, the steric hindrance imposed by the two methoxy (B1213986) groups at the ortho positions of the phenyl ring in 2-amino-1-(2,6-dimethoxyphenyl)ethanone might present a challenge for many enzymes. Screening of diverse enzyme libraries is often necessary to find a suitable candidate. The regeneration of the expensive NAD(P)H cofactor is a critical aspect of these processes, and it is commonly achieved by using a substrate-coupled or enzyme-coupled system. For instance, the addition of a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase can be employed to regenerate the cofactor in situ.

Table 1: Hypothetical Biocatalytic Reduction of 2-Amino-1-(2,6-dimethoxyphenyl)ethanone This table is illustrative and based on general principles of biocatalytic reductions, as specific data for this substrate is not readily available in the searched literature.

| Enzyme Source | Cofactor Regeneration | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee) of (R)-product (%) |

|---|---|---|---|---|

| Engineered Ketoreductase (e.g., from Codexis) | Glucose/Glucose Dehydrogenase | 10-50 g/L | >95 | >99 |

| Candida magnoliae (Whole Cells) | Isopropanol/Isopropanol Dehydrogenase | 5-20 g/L | >90 | >98 |

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution (EKR) is another powerful chemoenzymatic strategy for obtaining enantiomerically pure compounds. This method starts with a racemic mixture of 2-Amino-2-(2,6-dimethoxyphenyl)ethanol. A lipase (B570770) or a protease is then used to selectively acylate one of the enantiomers, typically the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

The choice of enzyme, acyl donor, and solvent is crucial for achieving high enantioselectivity (E-value). Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used for this purpose due to their broad substrate scope and high stability. The acylated (S)-enantiomer can be separated from the unreacted (R)-enantiomer by standard chromatographic techniques. A major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100%.

Table 2: Potential Enzymatic Kinetic Resolution of (±)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol This table is illustrative and based on general principles of enzymatic kinetic resolution, as specific data for this substrate is not readily available in the searched literature.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of (R)-product (%) |

|---|---|---|---|---|

| Novozym 435 (CALB) | Isopropenyl acetate (B1210297) | Toluene | ~50 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Ethyl acetate | Diisopropyl ether | ~50 | >98 |

Asymmetric Catalytic Reduction Strategies

Asymmetric catalytic reduction using chiral metal complexes is a cornerstone of modern organic synthesis, providing efficient access to a wide range of enantiomerically enriched alcohols.

Enantioselective Hydrogenation of Imines and Nitriles

The asymmetric hydrogenation of a suitable prochiral imine or nitrile precursor can provide a direct route to this compound. For instance, the hydrogenation of the corresponding imine, 2-imino-1-(2,6-dimethoxyphenyl)ethanol, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could yield the target amino alcohol. However, the stability of the imine precursor can be a challenge.

Alternatively, the asymmetric hydrogenation of a nitrile precursor, such as (2,6-dimethoxyphenyl)glycolonitrile, followed by reduction of the resulting aminonitrile, presents another synthetic pathway. The development of catalysts for the enantioselective hydrogenation of ketones has outpaced that for imines and nitriles, making the reduction of a ketone precursor often the more common approach.

Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation (ATH) is a widely used and practical method for the enantioselective reduction of ketones. This method typically employs a chiral ruthenium(II) catalyst, such as those developed by Noyori and co-workers, with a hydrogen donor like isopropanol or formic acid. The reduction of 2-amino-1-(2,6-dimethoxyphenyl)ethanone via ATH would involve the transfer of a hydride from the hydrogen donor to the ketone, mediated by the chiral catalyst.

The high efficiency and enantioselectivity of these catalysts have been demonstrated for a broad range of aromatic ketones. The presence of the amino group in the substrate can influence the catalytic activity and selectivity, and often N-protection of the amino group is required for optimal results.

Chiral Borane (B79455) Reduction Methods

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones. This reaction utilizes a chiral oxazaborolidine catalyst in stoichiometric or catalytic amounts, with borane (BH3) as the reducing agent. The chiral catalyst coordinates with both the borane and the ketone, organizing the transition state to favor hydride delivery to one face of the carbonyl group.

The reduction of 2-amino-1-(2,6-dimethoxyphenyl)ethanone with the appropriate enantiomer of the CBS catalyst would be expected to produce this compound with high enantioselectivity. The predictability of the stereochemical outcome is a significant advantage of this method. The stereochemistry of the product is determined by which face of the ketone is presented to the borane, which is in turn controlled by the stereochemistry of the chiral catalyst. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst would typically be employed.

Table 3: Representative Asymmetric Catalytic Reduction of 2-Amino-1-(2,6-dimethoxyphenyl)ethanone This table is illustrative and based on well-established asymmetric reduction methodologies, as specific data for this substrate is not readily available in the searched literature.

| Method | Chiral Catalyst/Reagent | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) of (R)-product (%) |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | (S,S)-RuCl[(p-cymene)TsDPEN] | HCOOH/NEt3 | CH2Cl2 | >90 | >98 |

| Asymmetric Hydrogenation | [Rh(COD)((R,R)-Et-DuPhos)]BF4 | H2 (10 atm) | Methanol | >95 | >99 |

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a powerful and reliable method for controlling stereochemistry. wikipedia.orguwindsor.ca

A plausible synthetic route towards this compound using a chiral auxiliary would involve the diastereoselective functionalization of a prochiral precursor derived from 2,6-dimethoxybenzoic acid. A general sequence could involve:

Attachment of a Chiral Auxiliary: A chiral auxiliary, such as a derivative of a chiral amino alcohol, is attached to a precursor molecule, for example, 2,6-dimethoxyphenylacetic acid, to form a chiral amide or ester.

Diastereoselective Enolate Formation and Alkylation: The resulting chiral adduct is treated with a strong base to form a stereochemically defined enolate. This enolate can then react with an electrophile. To install the amino group, an electrophilic nitrogen source could be used.

Reduction of a Carbonyl Group: Following the introduction of the nitrogen functionality, a subsequent diastereoselective reduction of a ketone or related carbonyl group would be necessary to establish the alcohol stereocenter. The steric bulk of the chiral auxiliary would guide the approach of the reducing agent.

Cleavage of the Auxiliary: The final step is the removal of the chiral auxiliary, typically through hydrolysis or reduction, to yield the enantiomerically enriched target amino alcohol. uwindsor.ca

This sequence leverages the fixed chirality of the auxiliary to control the formation of two new stereocenters with a defined relative and absolute configuration.

Evans oxazolidinones are a well-established class of chiral auxiliaries widely used in asymmetric synthesis, particularly for aldol (B89426) reactions and alkylations. wikipedia.orgsantiago-lab.com Their rigid structure and the steric hindrance provided by their substituents allow for high levels of diastereoselectivity. wikipedia.org A hypothetical application for the synthesis of this compound is outlined below.

Synthetic Strategy using an Evans Auxiliary:

Acylation: An Evans oxazolidinone, derived from a readily available amino acid like valine or phenylalanine, is acylated with a derivative of 2,6-dimethoxyphenylacetic acid. santiago-lab.com

Enolate Formation: The resulting N-acyl oxazolidinone is treated with a base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a Z-enolate. The conformation of this enolate is fixed by chelation between the metal cation and the carbonyl oxygens. santiago-lab.com

Asymmetric Electrophilic Amination: The chiral enolate would then be reacted with an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate). The bulky substituent on the Evans auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thereby creating the desired (R)-stereocenter at the alpha-carbon.

Auxiliary Cleavage and Reduction: The chiral auxiliary is then cleaved. For instance, reductive cleavage with lithium borohydride (B1222165) (LiBH₄) would simultaneously remove the auxiliary and reduce the carbonyl group to the primary alcohol, yielding this compound. santiago-lab.com

The choice of the specific Evans auxiliary and reaction conditions would be critical to maximize the diastereoselectivity of the amination step.

| Step | Reagent/Process | Purpose | Expected Outcome |

| 1. Acylation | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one + 2,6-dimethoxyphenylacetyl chloride | Attach chiral auxiliary | Chiral N-acyl oxazolidinone |

| 2. Enolate Formation | Sodium Hexamethyldisilazide (NaHMDS) | Generate a stereodefined enolate | (Z)-enolate formation |

| 3. Amination | Di-tert-butyl azodicarboxylate (DBAD) | Introduce nitrogen stereoselectively | Diastereomerically enriched product |

| 4. Cleavage/Reduction | Lithium Borohydride (LiBH₄) | Remove auxiliary and form alcohol | This compound |

Resolution Techniques for Racemic 2-Amino-2-(2,6-dimethoxyphenyl)ethanol

Resolution is the process of separating a racemic mixture into its individual enantiomers. This approach is often practical on an industrial scale.

This method remains one of the most common techniques for resolving racemic amines and acids. nih.gov The process involves reacting the racemic base, 2-amino-2-(2,6-dimethoxyphenyl)ethanol, with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts.

(R,S)-Amine + (R)-Acid → [ (R)-Amine·(R)-Acid ] + [ (S)-Amine·(R)-Acid ]

Because diastereomers have different physical properties, they can often be separated by fractional crystallization. nih.govgavinpublishers.com One diastereomeric salt is typically less soluble in a given solvent and will crystallize out of the solution, leaving the other in the mother liquor. The pure diastereomeric salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the desired enantiomerically pure amine. The success of this method depends heavily on finding a suitable chiral resolving agent and crystallization solvent. nih.gov

| Potential Chiral Resolving Agents | Class | Rationale for Use |

| (R,R)-(+)-Tartaric Acid | Chiral Acid | Widely available, inexpensive, and frequently successful for resolving amino alcohols. |

| (S)-(+)-Mandelic Acid | Chiral Acid | A common resolving agent for basic compounds. researchgate.net |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid | Often used when other acids fail to produce crystalline salts or achieve good separation. |

The selection of the solvent is crucial, as it affects the differential solubility of the diastereomeric salts. Common solvents for this process include alcohols (methanol, ethanol), water, or mixtures thereof. researchgate.net

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. nih.gov

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective chiral catalysts for kinetic resolutions under mild conditions. nih.gov For a racemic amino alcohol like 2-amino-2-(2,6-dimethoxyphenyl)ethanol, a lipase could be used to selectively acylate one of the enantiomers.

For example, using an acyl donor like vinyl acetate in the presence of a lipase (e.g., Novozyme 435, a lipase from Candida antarctica), the enzyme would preferentially catalyze the acylation of one enantiomer (e.g., the S-enantiomer), leaving the desired (R)-enantiomer unreacted.

(R,S)-Amino Alcohol + Acyl Donor ---(Lipase)--> (R)-Amino Alcohol + (S)-Acylated Amino Alcohol

The reaction can be stopped at approximately 50% conversion, at which point the unreacted (R)-amino alcohol and the newly formed (S)-acylated product can be separated by standard chromatographic or extraction methods. The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value). mdpi.com

Chemical Kinetic Resolution: Chemical kinetic resolution employs chiral reagents or catalysts to achieve a similar differentiation in reaction rates between enantiomers. While not as common as enzymatic methods for amino alcohols, strategies involving chiral acylation catalysts or chiral oxidizing agents could potentially be applied.

Total Synthesis and Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. The process starts with the target molecule and involves breaking it down into simpler, commercially available precursors through a series of logical "disconnections".

A retrosynthetic analysis for this compound would identify key bond disconnections that correspond to reliable forward-reaction steps.

Retrosynthetic Approach:

C-N and C-C Disconnection (Amino Acid Approach): The target molecule can be viewed as a derivative of an α-amino acid. A primary disconnection would be of the C-C bond between the alpha-carbon and the hydroxymethyl group (-CH₂OH). This leads back to a chiral α-amino acid precursor, (R)-2-amino-2-(2,6-dimethoxyphenyl)acetic acid. This chiral amino acid could then be synthesized via methods such as asymmetric hydrogenation of an enamine precursor or through the chiral auxiliary approach described earlier. The carboxylic acid could then be selectively reduced to the primary alcohol.

(Target) this compound ⇒ (Precursor) (R)-2-Amino-2-(2,6-dimethoxyphenyl)acetic acid

C-C Disconnection (Cyanohydrin Approach): Another key disconnection is the C-C bond adjacent to the phenyl ring. This leads back to 2,6-dimethoxybenzaldehyde (B146518) as a key starting material. The synthesis would then involve forming a cyanohydrin, followed by stereoselective reduction of the nitrile to an amine and subsequent functional group manipulations. Establishing the correct stereochemistry would be the central challenge of this route, likely requiring a chiral reducing agent or catalyst.

(Target) this compound ⇒ (Precursor) 2,6-dimethoxybenzaldehyde

The chosen synthetic plan would depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the efficiency and stereoselectivity of the key transformations.

Applications of R 2 Amino 2 2,6 Dimethoxyphenyl Ethanol in Asymmetric Catalysis

Role in Enantiocontrol

The enantioselectivity achieved in asymmetric catalysis is fundamentally governed by the energetic difference between the diastereomeric transition states leading to the respective enantiomers. In the context of chiral amino alcohol catalysts, non-covalent interactions are paramount in establishing this energy difference. These interactions, though individually weak, collectively create a well-defined chiral environment around the reacting centers.

For a hypothetical application of (R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol, several types of non-covalent interactions would be anticipated to play a crucial role in enantiocontrol:

Hydrogen Bonding: This is often the most significant interaction. The hydroxyl and amino groups of the catalyst can form a network of hydrogen bonds with the substrates. For instance, in the addition of a nucleophile to a carbonyl compound, the catalyst's hydroxyl group could coordinate to the carbonyl oxygen, increasing its electrophilicity, while the amino group might interact with another component of the reaction, thereby fixing the geometry of the transition state. The precise orientation enforced by these hydrogen bonds would favor one facial attack on the prochiral substrate over the other.

Steric Hindrance: The bulky 2,6-dimethoxyphenyl group would provide significant steric hindrance. This steric bulk would be expected to effectively shield one face of the reactive intermediate, directing the incoming nucleophile to the less hindered face. The ortho-methoxy groups would further contribute to this steric environment, potentially leading to a highly ordered and rigid transition state, which is often a prerequisite for high enantioselectivity.

π-Interactions: The aromatic ring of the catalyst can engage in π-π stacking or cation-π interactions with substrates that also contain aromatic moieties. These interactions, while generally weaker than hydrogen bonds, can provide additional stabilization to one of the diastereomeric transition states, thereby enhancing enantiomeric excess.

Hypothetical Data on Enantioselective Addition

In the absence of experimental data for this compound, a hypothetical data table for a model reaction, such as the addition of diethylzinc (B1219324) to benzaldehyde, is presented below. This table illustrates the type of data that would be necessary to evaluate the catalytic efficacy of the compound.

| Entry | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| 1 | Benzaldehyde | 5 | 0 | - | - | - |

| 2 | 4-Chlorobenzaldehyde | 5 | 0 | - | - | - |

| 3 | 4-Methoxybenzaldehyde | 5 | 0 | - | - | - |

| 4 | 2-Naphthaldehyde | 5 | 0 | - | - | - |

| 5 | Cinnamaldehyde | 5 | 0 | - | - | - |

| 6 | Cyclohexanecarboxaldehyde | 5 | 0 | - | - | - |

Data in this table is hypothetical and for illustrative purposes only, as no published research was found.

Chiral Building Block and Synthetic Intermediate Applications of R 2 Amino 2 2,6 Dimethoxyphenyl Ethanol

Stereoselective Construction of Advanced Pharmaceutical Intermediates

There is no specific information in the reviewed literature detailing the use of (R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol for the stereoselective synthesis of advanced pharmaceutical intermediates. The general utility of chiral amino alcohols in drug synthesis is well-established, but specific examples employing this compound are not documented.

Synthesis of Chiral Auxiliaries and Resolving Agents Derived from this compound

The synthesis of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a common application for enantiopure compounds. However, there are no available research findings that describe the derivatization of this compound to create new chiral auxiliaries or its direct use as a resolving agent for the separation of racemates.

Preparation of Enantiopure Amines and Alcohols via Derivatization

While the derivatization of chiral amino alcohols is a standard method for producing other enantiopure compounds, specific protocols and research outcomes for the conversion of this compound into other enantiopure amines or alcohols could not be found. General strategies often involve protection of one functional group while modifying the other, but data specific to this compound is unavailable.

Integration into Multi-Step Synthetic Sequences for Complex Molecules

The incorporation of chiral building blocks into the total synthesis of complex natural products or other intricate molecules is a testament to their utility. However, no published multi-step synthetic routes were found that feature this compound as a key intermediate or starting material.

Methodologies for Stereochemical Characterization and Enantiomeric Purity Determination

Spectroscopic Techniques for Absolute Configuration Assignment

Determining the absolute configuration of a chiral center involves establishing the precise spatial arrangement of the atoms or groups attached to it. For (R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol, spectroscopic methods provide the necessary insights.

One powerful technique is Circular Dichroism (CD) Spectroscopy . CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. The absolute configuration of an unknown compound can be determined by comparing its experimental CD spectrum to that of a structurally similar compound whose absolute configuration has already been established. For instance, in a study on a complex molecule containing a 2,6-dimethoxyphenoxy group, the absolute configuration was successfully assigned by comparing its CD spectrum with that of a known benzodioxane derivative. nih.gov This comparative approach is a cornerstone for assigning stereochemistry to novel molecules like this compound.

Another emerging method for determining enantiomeric excess, which can be correlated with configuration, is based on fluorescence spectroscopy . This involves the dynamic self-assembly of the chiral analyte (such as an amino alcohol) with a chiral fluorescent ligand and another component, like 2-formylphenylboronic acid, to form diastereomeric complexes. nih.gov These diastereomeric complexes exhibit distinct fluorescence intensities or wavelengths, which can be measured. nih.gov This difference allows for the precise calculation of the enantiomeric excess in a sample with high sensitivity and an error margin of less than 1% e.e. nih.gov This high-throughput method is particularly useful for screening and analysis. nih.gov

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatography is the most widely used technique for separating and quantifying enantiomers. nih.gov The fundamental principle involves the differential interaction of the enantiomers with a chiral environment, most commonly a Chiral Stationary Phase (CSP) within a chromatography column. nih.govgcms.cz

Chiral High-Performance Liquid Chromatography (HPLC) is a primary tool for the enantioseparation of amino alcohols. The separation occurs based on the transient diastereomeric complexes formed between the enantiomers and the CSP. The stability of these complexes differs, leading to different retention times for the (R) and (S) enantiomers.

Key to this process is the selection of an appropriate CSP. For polar compounds like amino alcohols, macrocyclic glycopeptide-based CSPs are particularly effective. These CSPs, such as those based on teicoplanin or vancomycin, possess ionic groups and are compatible with a wide range of mobile phases, from highly aqueous to non-aqueous polar and normal phase solvents. sigmaaldrich.com Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are also widely used and can separate a broad range of racemic compounds. abo.fi The choice of mobile phase—often a mixture of solvents like hexane/isopropanol (B130326) or methanol/acetonitrile—is optimized to achieve the best resolution between the enantiomeric peaks. sigmaaldrich.comphenomenex.com

| CSP Type | Chiral Selector Example | Typical Mobile Phase Modes | Interaction Mechanisms |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec® CHIROBIOTIC® T) | Reversed-Phase, Polar Organic, Normal Phase | Hydrogen bonding, ionic interactions, inclusion complexation sigmaaldrich.com |

| Polysaccharide (Cellulose-based) | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | Hydrogen bonding, π-π interactions, steric hindrance abo.fi |

| Polysaccharide (Amylose-based) | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, SFC | Inclusion complexation, steric interactions abo.fi |

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation. researchgate.net Due to the low volatility of amino alcohols, derivatization is typically required before GC analysis. The hydroxyl and amino groups are converted into less polar, more volatile esters or ethers.

The most common CSPs for chiral GC are based on cyclodextrins , which are cyclic oligosaccharides. gcms.czresearchgate.net These cyclodextrin (B1172386) molecules are themselves chiral and have a cavity-like structure. Separation is achieved through the differential inclusion of the derivatized enantiomers into the cyclodextrin cavity. The fit and interactions (e.g., hydrogen bonding, dipole-dipole) vary between the two enantiomers, resulting in different elution times. uni-muenchen.de Various derivatized cyclodextrins are commercially available, offering a range of selectivities for different classes of compounds. researchgate.net

| Cyclodextrin Base | Derivative Example | Commonly Separated Compound Classes |

|---|---|---|

| β-Cyclodextrin | 2,6-di-O-pentyl-3-trifluoroacetyl | Alcohols, amino alkanes, amino acid derivatives, diols researchgate.net |

| γ-Cyclodextrin | 2,3-di-O-acetyl-6-t-butyldimethylsilyl | Amino acids, amines, alcohols |

| α-Cyclodextrin | Hexakis-(2,3,6-tri-O-pentyl) | Carbohydrates, polyols, hydroxy acid esters, epoxides uni-muenchen.de |

Polarimetry and Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light by an equal magnitude but in opposite directions. The specific rotation, [α], is a fundamental physical constant for a pure enantiomer under specified conditions (temperature, wavelength, solvent, and concentration). For a mixture of enantiomers, the observed rotation is directly proportional to the enantiomeric excess (e.e.). A pure sample of this compound would exhibit a specific rotation value, while a racemic mixture (50:50) would show no optical rotation.

Chiroptical spectroscopy , a category that includes the previously mentioned Circular Dichroism (CD), is also used for purity assessment. The magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess. By calibrating with a sample of known enantiopurity, CD can be used as a quantitative method to determine the e.e. of unknown samples. The technique is highly sensitive and provides structural information in addition to purity data. nih.gov

Theoretical and Computational Studies of R 2 Amino 2 2,6 Dimethoxyphenyl Ethanol

Quantum Chemical Calculations of Conformation and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the three-dimensional structure and electronic properties of molecules like (R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol. These calculations can predict the most stable conformations, which are crucial for the compound's function as a catalyst or ligand.

The conformation of this compound is primarily determined by the rotational barriers around the C-C and C-N bonds of the ethanolamine (B43304) backbone and the C-O bonds of the methoxy (B1213986) groups. The bulky nature of the 2,6-dimethoxyphenyl group imposes significant steric constraints, influencing the preferred spatial arrangement of the amino and hydroxyl groups. Computational studies on similar bulky amino alcohols have shown that intramolecular hydrogen bonding between the amino and hydroxyl groups plays a significant role in stabilizing specific conformers.

Electronic structure calculations provide information on the distribution of electrons within the molecule, which is key to its reactivity. Properties such as orbital energies (HOMO and LUMO), partial atomic charges, and the electrostatic potential surface can be calculated. For instance, the nitrogen and oxygen atoms are expected to have high negative partial charges, indicating their nucleophilic character. The aromatic ring, enriched by the electron-donating methoxy groups, also plays a crucial role in the electronic properties of the molecule.

Table 1: Representative Calculated Electronic Properties for a Phenyl Ethanolamine Analog

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| Note: These values are representative and based on general data for similar amino alcohols. Specific values for this compound would require dedicated calculations. |

Molecular Modeling and Docking Studies of Substrate-Catalyst Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand (in this case, this compound or its derivative) interacts with a receptor or another molecule (a substrate). These studies are particularly relevant when this amino alcohol is used as a chiral ligand in metal-catalyzed reactions or as an organocatalyst.

Docking simulations can elucidate the binding mode of the amino alcohol to a metal center or the interaction of the catalyst-substrate complex. For example, in the context of asymmetric synthesis, understanding how a substrate binds to a catalyst formed from this amino alcohol is key to explaining the observed stereoselectivity. The 2,6-dimethoxy substituents create a specific chiral pocket, and docking studies can reveal how this steric bulk directs the approach of the substrate.

In a typical docking study, the amino alcohol and the substrate are placed in a virtual 3D space, and various conformations and orientations are sampled to find the most stable binding pose. The stability is often evaluated using a scoring function that estimates the binding free energy. These studies can highlight key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking, that stabilize the transition state leading to the major stereoisomer. For example, molecular docking has been successfully used to determine the binding modes of novel 2-amino-2-phenylethanol (B122105) derivatives as β2-adrenoceptor agonists. nih.gov

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational methods are increasingly used to predict the reactivity and selectivity of catalysts, which can accelerate the discovery and optimization of new synthetic methods. nih.gov For a chiral ligand like this compound, computational models can help predict which enantiomer of a product will be preferentially formed in a reaction.

One common approach is to calculate the energy of the transition states for the formation of both possible stereoisomers. The difference in these energies (ΔΔG‡) can be related to the enantiomeric excess (ee) of the reaction. A lower energy transition state corresponds to the major product. These calculations often require high-level quantum mechanical methods to accurately capture the subtle electronic and steric effects that govern stereoselectivity.

For example, in the addition of a nucleophile to a carbonyl compound catalyzed by a complex of this amino alcohol, computational models can be built for the transition states leading to the (R) and (S) products. The steric hindrance from the 2,6-dimethoxyphenyl group would likely favor one transition state over the other, leading to a high degree of enantioselectivity. General computational workflows have been developed to automate the prediction of stereoselectivity in asymmetric catalysis, though they often require significant computational resources. nd.edu

Elucidation of Stereochemical Induction Mechanisms via Computational Methods

Computational chemistry provides a powerful lens to understand the fundamental mechanisms of stereochemical induction. For catalysts derived from this compound, computational studies can map out the entire reaction pathway and identify the key factors controlling the stereochemical outcome.

By modeling the transition state structures, researchers can visualize how the chiral catalyst transfers its stereochemical information to the product. For amino alcohol catalysts, the mechanism often involves the formation of a well-defined cyclic transition state where the substrate is held in a specific orientation by interactions with the catalyst. The bulky 2,6-dimethoxyphenyl group acts as a "chiral wall," blocking one face of the substrate and allowing the reagent to attack only from the other, less hindered face.

Studies on similar modular amino alcohol ligands have used semi-empirical methods to analyze anomalous structure-enantioselectivity relationships, providing insights into the effects of different structural fragments on the transition states. nih.gov DFT has also been employed to study the reaction mechanisms of related enzyme-catalyzed reactions, such as the conversion of norepinephrine (B1679862) to epinephrine (B1671497) by phenylethanolamine N-methyltransferase, which shares a similar structural motif.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes to (R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol

The development of efficient, sustainable, and economically viable methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Future research will likely focus on greener and more atom-economical routes to this compound, moving beyond traditional multi-step syntheses that may involve hazardous reagents and generate significant waste.

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as transaminases and ketoreductases, offers a highly selective and environmentally benign approach to chiral amino alcohol synthesis. nih.govnih.govnih.gov Research into identifying or engineering enzymes capable of directly converting a prochiral ketone precursor, 2-amino-1-(2,6-dimethoxyphenyl)ethan-1-one, to the desired (R)-enantiomer with high enantiomeric excess (ee) and yield is a promising avenue. This approach often allows for reactions to be performed in aqueous media under mild conditions. nih.gov

Asymmetric Transfer Hydrogenation (ATH): ATH has emerged as a powerful tool for the reduction of ketones to chiral alcohols. nih.govnih.govacs.org The development of novel ruthenium or rhodium catalysts, paired with chiral ligands, for the dynamic kinetic resolution (DKR) of the corresponding α-amino ketone precursor would be a significant advancement. acs.org This method can theoretically convert a racemic starting material entirely into the desired single enantiomer.

Catalyst-Free and Solvent-Minimized Approaches: Inspired by green chemistry principles, the exploration of catalyst-free reactions in environmentally friendly solvents like aqueous ethanol (B145695) is gaining traction. rsc.org Designing a synthesis for this compound that minimizes the use of catalysts and organic solvents would represent a significant step towards a more sustainable manufacturing process.

| Synthetic Strategy | Potential Precursor | Key Advantages | Representative Research Focus |

| Biocatalytic Asymmetric Reduction | 2-Amino-1-(2,6-dimethoxyphenyl)ethan-1-one | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govnih.gov | Screening for or engineering specific ketoreductases or transaminases. |

| Asymmetric Transfer Hydrogenation (DKR) | rac-2-Amino-1-(2,6-dimethoxyphenyl)ethan-1-one | High theoretical yield (100%), high enantioselectivity. acs.org | Development of efficient Ru or Rh catalysts with chiral diamine ligands. nih.gov |

| Green Chemistry Approaches | 2,6-Dimethoxyacetophenone | Reduced environmental impact, potential for catalyst-free conditions. rsc.org | Exploration of reactions in aqueous media or under solvent-free conditions. |

Expansion of Catalytic Applications to New Reaction Classes

While this compound itself is not typically a catalyst, its true potential lies in its use as a chiral precursor for a wide range of ligands in asymmetric catalysis. acs.orgnih.govwikipedia.org The development of new ligands derived from this amino alcohol could unlock novel catalytic transformations. A particularly promising class of ligands are chiral oxazolines, which are readily synthesized from β-amino alcohols. acs.orgwikipedia.orgbldpharm.com

Future research is expected to focus on:

Design of Novel Oxazoline (B21484) Ligands: The synthesis of new phosphine-oxazoline (PHOX), bis(oxazoline) (BOX), and pyridine-oxazoline (PyBOX) ligands incorporating the 2,6-dimethoxyphenyl moiety. acs.orgwikipedia.orgrsc.org The steric bulk of the 2,6-dimethoxy groups is anticipated to create a unique chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in a variety of reactions.

Application in Novel Catalytic Reactions: Employing these new ligands in a broader range of asymmetric reactions beyond well-established methods. This could include:

Enantioselective C-H Functionalization: A highly sought-after transformation for the direct and efficient synthesis of complex molecules.

Asymmetric Photoredox Catalysis: Combining light-driven energy transfer with chiral catalysis to access novel reaction pathways.

Catalytic [2+2+2] Carbocyclizations: A powerful method for the construction of complex polycyclic systems. nih.gov

| Ligand Type | Potential Metal Complex | Target Reaction Class | Anticipated Benefit of 2,6-Dimethoxyphenyl Group |

| Phosphine-Oxazoline (PHOX) | Pd, Ir, Rh | Asymmetric Allylic Alkylation, Hydrogenation acs.org | Enhanced steric hindrance influencing enantioselectivity. |

| Bis(oxazoline) (BOX) | Cu, Zn, Mg | Diels-Alder, Aldol (B89426), 1,3-Dipolar Cycloaddition nih.gov | Creation of a well-defined and rigid chiral environment. nih.gov |

| Pyridine-Oxazoline (PyBOX) | Fe, Ru, Sc | Lewis Acid Catalysis, Hydrosilylation rsc.orgrsc.org | Modulation of electronic and steric properties of the catalyst. |

Integration into Continuous Flow Chemistry and Microreactor Technologies

The shift from batch to continuous manufacturing is a major trend in the pharmaceutical and fine chemical industries, offering improved safety, efficiency, and scalability. nih.govchemrxiv.org Integrating the synthesis and application of this compound and its derivatives into flow chemistry and microreactor systems is a key future direction.

Emerging research areas include:

Continuous Synthesis of the Amino Alcohol: Developing a continuous flow process for the synthesis of this compound itself. This could involve the use of packed-bed reactors containing immobilized enzymes or heterogeneous catalysts. nih.gov

Flow Synthesis of Chiral Ligands: The synthesis of oxazoline ligands derived from the title compound in microreactors. scispace.com This allows for precise control over reaction parameters, leading to higher yields and purity, and enables rapid screening of reaction conditions.

Immobilized Catalysts in Flow Systems: Immobilizing the chiral catalysts (metal complexes of the derived ligands) onto solid supports or within membrane reactors for use in continuous flow asymmetric synthesis. researchgate.netrsc.org This facilitates catalyst recycling, reduces product contamination, and simplifies purification processes.

| Flow Chemistry Application | Technology | Key Advantages | Research Focus |

| Synthesis of this compound | Packed-Bed Reactors with Immobilized Biocatalysts | Enhanced productivity, catalyst reusability, process intensification. nih.gov | Development of robust immobilization techniques for relevant enzymes. |

| Synthesis of Derived Chiral Ligands | Microreactors | Precise temperature and mixing control, rapid optimization, scalability. scispace.comnih.gov | Optimization of reaction conditions for high-throughput ligand synthesis. |

| Asymmetric Catalysis in Flow | Immobilized Catalysts on Solid Supports/Membranes | Catalyst recycling, simplified product purification, continuous production. researchgate.netrsc.org | Design of stable and highly active immobilized catalyst systems. |

Exploration of Bio-Inspired Catalysis with this compound Derivatives

Nature provides a vast inspiration for the design of new catalysts. Bio-inspired catalysis seeks to mimic the principles of enzymatic catalysis, such as the use of specific recognition and multifunctional active sites, to achieve high efficiency and selectivity.

Future research in this area could involve:

Peptide-Based Ligands: Incorporating this compound into short peptide chains to create new classes of chiral ligands. The peptide backbone can provide additional points of interaction with the substrate, leading to enhanced stereocontrol.

Biomimetic Catalyst Design: Designing catalysts that mimic the active sites of metalloenzymes by incorporating the chiral amino alcohol derivative into a scaffold that provides a specific coordination environment. chemrxiv.org This could involve creating porphyrin-mimicking ligands for oxidation reactions. acs.org

Catalysis in Aqueous Media: Developing catalytic systems based on derivatives of this compound that are active and stable in water, mimicking biological reaction conditions. chemrxiv.org

| Bio-Inspired Approach | Catalyst Design Principle | Potential Application | Reference Concept |

| Peptide Scaffolds | Integration of the amino alcohol into a peptide chain. | Asymmetric C-C bond forming reactions. | Use of peptide-based ligands in metal catalysis. |

| Metalloenzyme Mimics | Creation of a specific coordination sphere around a metal center. | Selective oxidation or reduction reactions. | Porphyrin-inspired N4 ligands for epoxidation. acs.org |

| Aqueous Catalysis | Design of water-soluble and stable ligands. | Green asymmetric synthesis. | Biomimetic catalysis in water. chemrxiv.org |

Synergistic Catalysis and Multifunctional Systems Involving this compound

Synergistic catalysis, where two or more catalysts work together to promote a transformation that is not possible with either catalyst alone, is a rapidly growing field. utexas.edu Multifunctional catalysts, which possess multiple active sites within a single molecule, also offer unique opportunities for new reaction development.

Future directions include:

Cooperative Dual Catalysis: Designing systems where a chiral metal complex derived from this compound works in concert with an organocatalyst or another metal catalyst to enable new asymmetric transformations. rsc.org For example, a chiral Lewis acid complex could activate an electrophile while a separate base activates the nucleophile.

Multifunctional Ligand Design: Creating ligands from the title compound that incorporate an additional catalytic moiety, such as a Brønsted acid or base site. This would result in a multifunctional catalyst capable of activating both reaction partners in close proximity.

Cascade Reactions: Utilizing these synergistic or multifunctional catalytic systems to perform cascade reactions, where multiple chemical transformations occur in a single pot, leading to a rapid increase in molecular complexity from simple starting materials.

| Catalytic System | Mechanism | Potential Reaction | Key Advantage |

| Synergistic Dual Catalysis | Two distinct catalysts activating the nucleophile and electrophile. utexas.edu | Asymmetric conjugate additions, Mannich reactions. | Access to new reactivity and enhanced stereocontrol. rsc.org |

| Multifunctional Catalysis | A single catalyst with multiple active sites. | One-pot multi-step syntheses. | Increased efficiency and atom economy. |

| Cascade Reactions | A series of consecutive reactions in a single operation. | Rapid construction of complex chiral molecules. | Reduced workup and purification steps. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol?

- Methodological Answer : Key synthetic routes involve (1) electrooxidation of 1-phenylethanol derivatives using 2,6-lutidine to form α-carbonyl intermediates (e.g., 40–70% yield for analogous compounds) , and (2) reductive amination of ketone precursors such as 1-(2,6-dimethoxyphenyl)ethanone. The latter may require chiral resolution or asymmetric catalysis to achieve the (R)-configuration. Intermediates like 1-(2,6-dimethoxyphenyl)ethanamine hydrochloride (a potential precursor) have been documented .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze methoxy proton splitting patterns (δ ~3.8 ppm) and stereospecific coupling constants to confirm substitution patterns.

- X-ray crystallography : Resolve stereochemistry, as demonstrated for structurally related 2-(2,6-dimethoxyphenoxy)-1,3-propanediol derivatives .

- Polarimetry : Verify enantiopurity using specific rotation measurements.

Q. What preliminary biological activities have been reported for structurally related 2,6-dimethoxyphenyl ethanol derivatives?

- Methodological Answer : Compounds with 2,6-dimethoxyphenyl motifs show diverse bioactivity:

- Anti-carcinogenic effects : Zapotin (a flavone derivative) inhibits colon cancer cell proliferation via interaction with cellular targets .

- Enzyme modulation : Analogous aminoethanol derivatives exhibit collagenase inhibition (IC50 ~1.3–1.5 mM) through hydrogen bonding and π–π interactions with catalytic residues like Gln215 and Tyr201 .

Advanced Research Questions

Q. How can mechanistic studies elucidate the enzyme inhibition properties of this compound?

- Methodological Answer :

- Kinetic assays : Determine inhibition constants (Ki) using fluorogenic substrates (e.g., collagenase assays with FITC-labeled collagen).

- Docking simulations : Model interactions with enzyme active sites (e.g., collagenase) to identify key binding motifs. For example, (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid forms hydrogen bonds (1.96–2.20 Å) and π–π interactions (4.12–4.25 Å) with catalytic residues .

- Thermodynamic profiling : Calculate Gibbs free energy changes (ΔG ~-6.5 kcal/mol) to assess binding stability .

Q. What computational approaches are suitable for predicting the stereoelectronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in physiological environments.

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. halogen groups) with bioactivity using datasets from analogs like 2-(4-fluorophenyl)ethanol derivatives .

Q. How can stereochemical conflicts in synthetic intermediates be resolved?

- Methodological Answer :

- Chiral chromatography : Separate enantiomers using polysaccharide-based columns (e.g., Chiralpak IA/IB).

- X-ray crystallography : Assign absolute configuration via anomalous dispersion, as done for threo- and erythro-2-(2,6-dimethoxyphenoxy)propanediol derivatives .

- Vibrational Circular Dichroism (VCD) : Confirm configuration by comparing experimental and simulated spectra.

Q. What strategies address discrepancies in reported bioactivity data for 2,6-dimethoxyphenyl derivatives?

- Methodological Answer :

- Batch standardization : Ensure consistent purity (>99% by HPLC) and stereochemical integrity.

- Comparative assays : Test analogs (e.g., 2,4-dimethoxy vs. 2,6-dimethoxy substitution) under identical conditions to isolate substituent effects .

- Meta-analysis : Evaluate solvent systems (e.g., ethanol vs. DMSO) and cell models (in vitro vs. ex vivo) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.